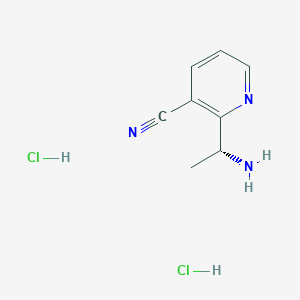

![molecular formula C19H15FN6O2S B2471609 2-((3-(4-氟苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-(2-甲氧苯基)乙酰胺 CAS No. 863460-05-3](/img/structure/B2471609.png)

2-((3-(4-氟苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-(2-甲氧苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

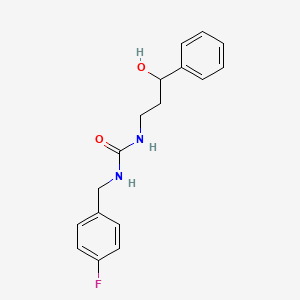

The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-proliferation effects, particularly against gastric cancer .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, such as the compound , involves a three-step reaction sequence . This process is atom-economical and involves five reactive centers: amide, amine, carbonyl, azide, and alkyne .科学研究应用

放射性配体开发

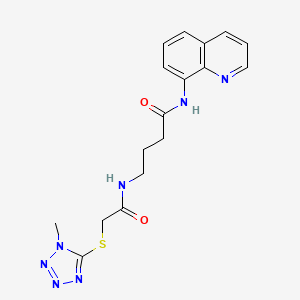

具有类似结构的化合物已被探索其在 PET 成像放射性配体开发中的潜力。例如,一系列新颖的 2-苯基吡唑并[1,5-a]嘧啶乙酰胺被报道为跨膜蛋白 (18 kDa) 的选择性配体,其中一种化合物 DPA-714 被设计为结合一个氟原子以标记氟-18,使用正电子发射断层扫描促进体内成像 (Dollé 等,2008)。

抗癌研究

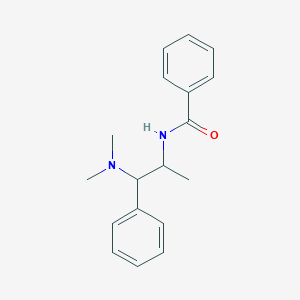

相关化合物中乙酰胺基团的修饰导致了有效 PI3K 抑制剂的开发,这些抑制剂显示出显着的抗癌作用。一项研究将 N-(6-(2-甲氧基-3-(4-氟苯磺酰胺)吡啶-5-基)-[1,2,4]三唑并[1,5-a]吡啶-2-基)乙酰胺中的乙酰胺基团替换为烷基脲部分,产生了具有显着抗增殖活性和较低毒性的化合物,表明它们作为有效抗癌剂的潜力,且具有减少的不良反应 (王等,2015)。

抗菌剂

还研究了结合三唑和嘧啶酮部分的化合物的合成和评估及其抗菌特性。例如,合成了一系列喹啉、噻唑并[3,2-a]嘧啶、噻二唑并[3,2-a]嘧啶和三唑并[3,4-b][1,3,4]噻二氮杂卓,并评估了它们的抗菌和抗真菌活性,一些化合物表现出与氟康唑和链霉素等标准药物相比具有显着的活性 (Sahi & Paul,2016)。

新型化合物的合成

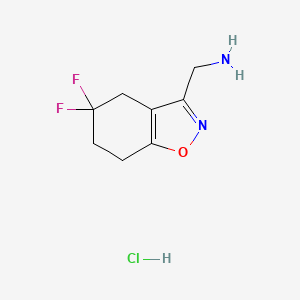

研究还集中在利用相关化合物作为构建模块,合成具有潜在生物活性的各种杂环化合物。已经合成了结合了噻二唑、吡唑、吡啶、香豆素和其他部分的新型杂环化合物,展示了这些化合物在生成具有潜在杀虫、抗菌和抗肿瘤活性的新型实体方面的多功能性 (Fadda 等,2017)。

作用机制

Target of Action

The compound, also known as 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide, primarily targets the enzyme Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells .

Mode of Action

The compound interacts with LSD1 and inhibits its activity . The interaction is believed to be reversible, and the compound shows certain selectivity to LSD1 over other enzymes such as monoamine oxidase A/B (MAO-A/B) . Docking studies suggest that a hydrogen interaction between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 could be responsible for its activity .

Biochemical Pathways

The inhibition of LSD1 by the compound affects the lysine methylation pathways . LSD1 demethylates histones, which are proteins that help package DNA in the nucleus. By inhibiting LSD1, the compound can alter the methylation status of histones, thereby influencing gene expression.

Result of Action

The inhibition of LSD1 by the compound can lead to significant changes at the molecular and cellular levels. For instance, when MGC-803 cells (a type of gastric cancer cell) were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .

属性

IUPAC Name |

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6O2S/c1-28-15-5-3-2-4-14(15)23-16(27)10-29-19-17-18(21-11-22-19)26(25-24-17)13-8-6-12(20)7-9-13/h2-9,11H,10H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQAETWLIKHMQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2471526.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2471527.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2471532.png)

![3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide](/img/structure/B2471541.png)

![1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2471546.png)

![N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2471548.png)